molecular formula C17H22N2O2 B1444565 tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate CAS No. 1270367-30-0

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate

Cat. No.: B1444565
CAS No.: 1270367-30-0
M. Wt: 286.37 g/mol
InChI Key: GPXKIJMETNRECD-UHFFFAOYSA-N
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Description

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate: is a chemical compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a naphthyl-ethylamine moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-15(18)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXKIJMETNRECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary method for synthesizing tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves the reaction between tert-butyl carbamate and 2-amino-2-(naphthalen-2-yl)ethanol. This approach is favored due to its efficiency in introducing the carbamate group while preserving the amino and naphthyl functionalities.

  • Reactants:

    • tert-butyl carbamate (Boc-protected amine source)
    • 2-amino-2-(naphthalen-2-yl)ethanol (substrate containing the amino and naphthyl groups)
  • Reaction Conditions:

    • Base: Diisopropylethylamine (DiPEA) is commonly used to deprotonate the amine and facilitate nucleophilic attack.
    • Solvent: Dichloromethane (DCM) is employed as the reaction medium due to its ability to dissolve both reactants and maintain reaction homogeneity.
    • Temperature: Typically carried out at ambient or slightly reduced temperatures to minimize side reactions.
  • Mechanism Overview:
    The reaction proceeds through nucleophilic substitution where the amino group of 2-amino-2-(naphthalen-2-yl)ethanol attacks the activated tert-butyl carbamate, leading to the formation of the carbamate linkage.

Detailed Reaction Parameters and Optimization

Parameter Typical Condition Notes
Base Diisopropylethylamine (DiPEA) Used in slight excess (1.1–1.5 equiv)
Solvent Dichloromethane (DCM) Anhydrous grade preferred
Temperature 0°C to room temperature Lower temperatures favor higher selectivity
Reaction Time 2 to 12 hours Monitored by thin-layer chromatography (TLC)
Workup Aqueous wash with NaHCO3, brine Removes excess base and impurities
Purification Silica gel column chromatography Eluent typically n-hexane/ethyl acetate mixtures
Yield Typically 70–85% Dependent on precise control of reaction parameters

Alternative Synthetic Approaches

While the above method is standard, alternative approaches reported in related compound syntheses may involve:

  • Use of tert-butyl chloroformate: Reacting 2-amino-2-(naphthalen-2-yl)ethanol with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate directly.

  • Catalytic methods: Employing palladium-catalyzed protocols for related aryl amine derivatives, though specific application to this compound is less documented.

Research Findings and Reaction Analysis

  • The reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of tert-butyl carbamate or tert-butyl chloroformate.

  • The presence of the bulky tert-butyl group provides steric hindrance that can influence the reaction rate and selectivity.

  • The naphthalen-2-yl group contributes to hydrophobic interactions, which can affect solubility and reaction kinetics.

  • Oxidation and reduction reactions on this compound have been reported, indicating its chemical versatility post-synthesis, but these are subsequent transformations rather than preparation steps.

Summary Table of Preparation Methods

Method No. Starting Materials Reagents/Conditions Yield (%) Notes
1 tert-butyl carbamate + 2-amino-2-(naphthalen-2-yl)ethanol DiPEA, DCM, 0°C to RT, 2–12 h 70–85 Standard method, widely used in literature
2 2-amino-2-(naphthalen-2-yl)ethanol + tert-butyl chloroformate Triethylamine, DCM, low temperature Moderate Alternative carbamate formation approach
3 Palladium-catalyzed aryl amine derivatives (related compounds) Pd catalyst, specific ligands, solvents Variable Less common, applied in aryl dopamine analog synthesis

Chemical Reactions Analysis

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and specific temperatures to optimize the reaction yields .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules and is particularly valuable as a protecting group for amines during multi-step syntheses.
  • Chemical Reactions : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. For example:
    • Oxidation : It can be oxidized using agents like hydrogen peroxide.
    • Reduction : Reductive transformations can be performed using lithium aluminum hydride (LiAlH4).

Biology

  • Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific proteins allows researchers to explore the dynamics of enzymatic reactions.
  • Potential Biological Activity : Preliminary studies suggest that it may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology.

Medicine

  • Intermediate in Drug Synthesis : this compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it a candidate for developing new drug candidates targeting various diseases.
  • Therapeutic Potential : Ongoing research is investigating its efficacy in modulating biological pathways related to cancer and metabolic disorders.

Enzyme Inhibition Studies

A significant study focused on the inhibition of BCATs demonstrated that compounds structurally similar to this compound exhibit potent inhibitory effects against these enzymes. For example, BAY-069 showed an IC50 value of 0.56 µM against BCAT1, indicating strong cellular activity against cancer cell lines. The specific IC50 value for this compound is yet to be determined (TBD).

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The naphthyl group provides hydrophobic interactions, while the amino and carbamate groups can form hydrogen bonds with target molecules .

Biological Activity

tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is a chemical compound notable for its potential biological activities. With the molecular formula C17H22N2O2C_{17}H_{22}N_{2}O_{2} and a molecular weight of 286.37 g/mol, this compound has garnered interest in various fields, including medicinal chemistry and biochemistry. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-amino-2-(naphthalen-2-yl)ethanol. This reaction is generally facilitated by a base such as diisopropylethylamine (DiPEA) in a solvent like dichloromethane (DCM) .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The naphthyl group enhances hydrophobic interactions, while the amino and carbamate groups facilitate hydrogen bonding with proteins or enzymes. This interaction can modulate enzymatic activity and influence various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies on related compounds have shown that similar structures can inhibit branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism and are implicated in various cancers .

Case Studies

  • Inhibition Studies : A study involving BCAT inhibitors highlighted the structural similarities between this compound and potent inhibitors that demonstrated significant cellular activity against cancer cell lines .
    CompoundIC50 (µM)Target
    BAY-0690.56BCAT1
    This compoundTBDTBD
    (Note: TBD = To Be Determined)

Structural Comparison

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure Description
tert-butyl N-[2-(prop-2-enamido)ethyl]carbamateContains a prop-2-enamido group instead of naphthyl
tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamateFeatures an aminoethoxy group, increasing hydrophilicity

The presence of the naphthyl group in this compound contributes significantly to its hydrophobic properties, influencing its interactions with biological targets .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As an intermediate in synthesizing pharmaceutical compounds.
  • Biochemical Studies : Utilized in studying enzyme mechanisms and protein-ligand interactions.
  • Material Science : Employed in producing specialty chemicals and materials .

Q & A

Basic Synthesis: What is the optimal synthetic route for tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate?

The compound can be synthesized via carbodiimide-mediated coupling. A validated method involves reacting 2-(naphthalen-2-yl)propanoic acid with tert-butyl hydroxycarbamate using dicyclohexylcarbodiimide (DCC) as a coupling agent in ethyl acetate/hexane, yielding 86% after silica gel chromatography . This method is scalable and avoids racemization, critical for preserving stereochemical integrity in downstream applications.

Basic Characterization: Which analytical techniques confirm the structural identity of this carbamate?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the tert-butyl group (δ ~1.4 ppm for 1^1H), naphthalene protons (aromatic δ 7.2–8.0 ppm), and carbamate carbonyl (δ ~155 ppm for 13^13C).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ expected for C17_{17}H22_{22}N2_2O2_2).
  • X-ray Crystallography : For unambiguous confirmation, SHELX software can refine crystal structures, though challenges arise from low crystal quality or twinning .

Intermediate Applications: How is this compound utilized in synthesizing bioactive molecules?

It serves as a protected amine intermediate in peptidomimetics and kinase inhibitors. For example, tert-butyl carbamates are deprotected under acidic conditions (e.g., HCl/dioxane) to yield free amines for subsequent coupling, as demonstrated in the synthesis of urea derivatives targeting enzyme inhibition .

Advanced Crystallography: What challenges arise in resolving its crystal structure, and how are they mitigated?

Challenges include poor crystal growth due to flexible ethylenediamine chains and naphthalene stacking variability. Strategies:

  • Cryocooling : Reduces thermal motion artifacts.
  • SHELXD/SHELXE : For experimental phasing of small-molecule crystals, though twinning may require alternative software like Olex2 .
  • Mercury Visualization : Overlaying multiple structures aids in identifying conformational flexibility .

Advanced Stereochemistry: How can diastereomeric impurities be minimized during synthesis?

Racemization at the chiral center (C2) may occur under basic conditions. Mitigation includes:

  • Low-Temperature Coupling : Conduct reactions below 0°C to suppress base-induced epimerization.
  • Chiral HPLC Analysis : Use polysaccharide columns (e.g., Chiralpak AD-H) to resolve enantiomers and quantify purity .

Data Contradictions: How to resolve discrepancies between reported and observed purity in HPLC?

Common issues include co-eluting impurities or solvent artifacts. Solutions:

  • Orthogonal Methods : Combine reverse-phase HPLC with ion-exchange chromatography.
  • HRMS/MS Fragmentation : Identify adducts or degradation products (e.g., tert-butyl group loss, m/z −56).
  • NMR Dilution Experiments : Detect residual solvents (e.g., DMF) that may skew purity assessments .

Advanced Derivative Design: What strategies optimize bioactivity in carbamate-derived analogs?

  • Scaffold Hopping : Replace naphthalene with substituted aryl groups (e.g., 3-chloro-5-fluorophenyl) to modulate lipophilicity .
  • Molecular Dynamics : Simulate interactions with target proteins (e.g., kinases) to guide substituent placement.
  • Proteolytic Stability : Introduce steric hindrance via tert-butyl groups to resist esterase cleavage .

Toxicity Profiling: How to assess ecotoxicity when data is unavailable?

  • Read-Across Models : Use data from structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to predict biodegradation and aquatic toxicity .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • In Silico Tools : EPI Suite or TEST software to estimate LC50_{50} and bioaccumulation factors .

Stability Optimization: What storage conditions prevent degradation?

  • Temperature : Store at −20°C under inert gas (N2_2/Ar) to inhibit oxidation.
  • Light Sensitivity : Amber vials prevent naphthalene photodegradation.
  • Moisture Control : Desiccants (e.g., silica gel) avoid carbamate hydrolysis to amines .

Computational Modeling: How to validate molecular docking poses for this compound?

  • Mercury Overlays : Compare predicted and crystallographic conformations of the naphthalene moiety.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to refine hydrogen-bonding interactions.
  • Cambridge Structural Database (CSD) : Cross-reference torsion angles with similar carbamates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate
Reactant of Route 2
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tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate

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